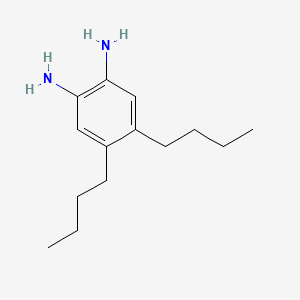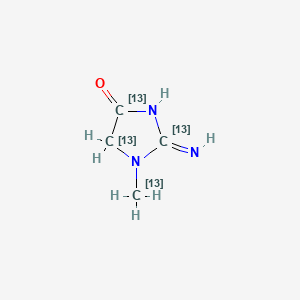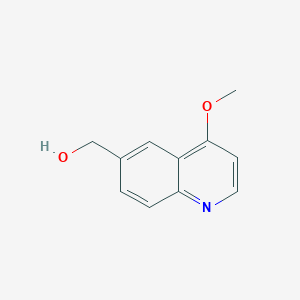
(4-Methoxyquinolin-6-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxyquinolin-6-yl)methanol: is a chemical compound belonging to the quinoline family, characterized by its molecular structure that includes a quinoline ring substituted with a methoxy group at the 4-position and a methanol group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyquinolin-6-yl)methanol typically involves the following steps:
Starting Material: The synthesis often begins with quinoline or its derivatives as the starting material.
Methoxylation: The quinoline ring is subjected to methoxylation to introduce the methoxy group at the 4-position.
Reduction: The methoxyquinoline undergoes reduction to introduce the methanol group at the 6-position.
Purification: The final product is purified through recrystallization or other purification techniques to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
(4-Methoxyquinolin-6-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Quinone derivatives, such as 4-methoxyquinone.
Reduction Products: Hydroquinoline derivatives, such as 4-methoxyhydroquinoline.
Substitution Products: Halogenated quinolines and other substituted quinolines.
科学的研究の応用
(4-Methoxyquinolin-6-yl)methanol: has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: It has potential medicinal applications, including antimicrobial and anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which (4-Methoxyquinolin-6-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
類似化合物との比較
(4-Methoxyquinolin-6-yl)methanol: is compared with other similar compounds, such as:
4-Methoxyquinoline: Similar structure but lacks the methanol group.
6-Methoxyquinoline: Similar structure but lacks the methoxy group.
Quinoline: The parent compound without any substituents.
The uniqueness of this compound lies in its specific combination of methoxy and methanol groups, which can influence its chemical reactivity and biological activity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
(4-methoxyquinolin-6-yl)methanol |
InChI |
InChI=1S/C11H11NO2/c1-14-11-4-5-12-10-3-2-8(7-13)6-9(10)11/h2-6,13H,7H2,1H3 |
InChIキー |
QJJWOMKUVJJYNA-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C=C(C=CC2=NC=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


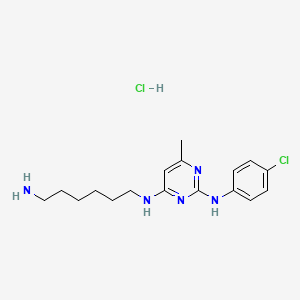
![N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide](/img/structure/B15355105.png)

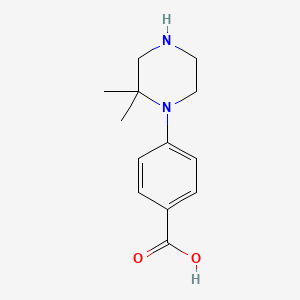
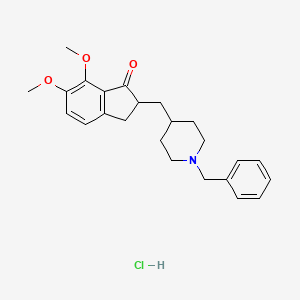
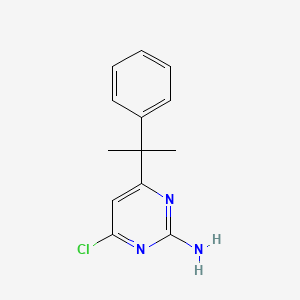



![2-[3-(2-Chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline](/img/structure/B15355166.png)
![tert-butyl N-[2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B15355170.png)

